molecular formula C10H16N2O4 B6240706 tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate CAS No. 2375271-42-2

tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate

Cat. No.: B6240706
CAS No.: 2375271-42-2
M. Wt: 228.2
InChI Key:
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Description

tert-Butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl carbamate group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced via an alkylation reaction, often using methoxymethyl chloride in the presence of a base like sodium hydride.

    Carbamate Formation: The final step involves the reaction of the oxazole derivative with tert-butyl chloroformate to form the carbamate group. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the carbamate group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxymethyl group, where nucleophiles can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate is used as a building block in organic synthesis

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The oxazole ring is a common motif in many bioactive molecules, making this compound a valuable intermediate in the synthesis of pharmaceuticals.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The carbamate group can also undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-oxiranylmethyl)carbamate
  • tert-Butyl N-(2-mercaptoethyl)carbamate
  • tert-Butyl N-(2-hydroxyethyl)carbamate

Uniqueness

tert-Butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate is unique due to the presence of both the oxazole ring and the methoxymethyl group. This combination provides distinct chemical properties and reactivity patterns that are not observed in other similar compounds. The methoxymethyl group, in particular, offers additional sites for chemical modification, enhancing the compound’s versatility in synthetic applications.

Properties

CAS No.

2375271-42-2

Molecular Formula

C10H16N2O4

Molecular Weight

228.2

Purity

95

Origin of Product

United States

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